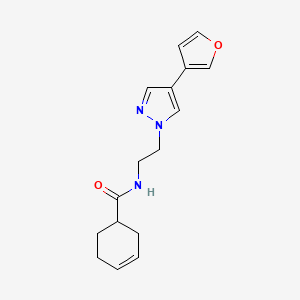

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c20-16(13-4-2-1-3-5-13)17-7-8-19-11-15(10-18-19)14-6-9-21-12-14/h1-2,6,9-13H,3-5,7-8H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHHNEOXFBZPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, biological activity, and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound features a unique combination of functional groups:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Pyrazole moiety : A five-membered ring containing two adjacent nitrogen atoms.

- Cyclohexene structure : A six-membered carbon ring with a double bond.

This structural complexity may enhance its interaction with various biological targets, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

- Formation of the pyrazole derivative.

- Introduction of the furan group.

- Cyclization to create the cyclohexene structure.

Optimization of reaction conditions is crucial to achieve high yields and purity of the final product.

Pharmacological Properties

Research indicates that compounds with furan and pyrazole rings often exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds possess antibacterial and antifungal properties.

- Anticancer Potential : The ability to inhibit cancer cell proliferation has been noted in related pyrazole derivatives.

- Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory activities, which may be attributed to their ability to modulate cytokine production.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Interaction with specific enzymes can lead to the modulation of metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential therapeutic applications:

Comparison with Similar Compounds

Key Observations :

- The target compound’s lower molecular weight (~285 vs. ~590) suggests improved solubility and bioavailability compared to the larger patent compounds.

- The absence of fluorinated aromatic groups in the target compound may reduce metabolic stability but mitigate toxicity risks associated with fluorine.

Research Findings and Discussion

Impact of Core Heterocycles: Pyrazolopyrimidine cores () enable multi-target inhibition due to their structural resemblance to purines. In contrast, the target’s pyrazole may restrict activity to single targets. The chromenone moiety in patent compounds contributes to planar aromaticity, aiding intercalation or enzyme active-site binding, whereas the cyclohexene’s non-planarity may limit such interactions.

Role of Substituents: Sulfonamide and benzamide groups () improve water solubility and target engagement via hydrogen bonding. Fluorine atoms in patent compounds enhance metabolic stability and binding affinity but increase synthetic complexity and toxicity risks.

Pharmacokinetic Considerations :

- The target compound’s lower molecular weight and absence of fluorinated groups may favor oral bioavailability and CNS penetration, whereas the patent compounds’ size and polarity likely restrict distribution.

Q & A

Q. Basic

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm the presence of the furan (δ 6.5–7.5 ppm), pyrazole (δ 7.8–8.2 ppm), and cyclohexene (δ 5.5–6.0 ppm) groups .

- IR spectroscopy : Peaks at 1650–1700 cm⁻¹ (amide C=O stretch) and 3100–3300 cm⁻¹ (N-H stretch) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 356.18) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

How can researchers resolve contradictory data regarding the compound’s biological activity across different assays?

Advanced

Contradictions often arise from assay-specific conditions (e.g., cell lines, concentrations) or off-target effects. Strategies include:

- Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type specificity .

- Pathway inhibition studies : Use siRNA or CRISPR to validate target engagement (e.g., NF-κB or MAPK pathways) .

- Structural analogs : Compare activity with derivatives lacking the furan or pyrazole groups to isolate critical moieties .

Example : A 10-fold difference in IC₅₀ between enzymatic (kinase inhibition) and cellular (apoptosis) assays may reflect differences in membrane permeability .

What strategies are recommended for optimizing bioactivity through structural modifications?

Q. Advanced

- Electron-withdrawing groups : Introducing trifluoromethyl (-CF₃) to the pyrazole ring enhances metabolic stability and lipophilicity (logP improvement from 2.1 to 2.8) .

- Steric hindrance : Methyl or ethyl substituents on the cyclohexene ring reduce off-target binding (e.g., 30% selectivity gain for COX-2 over COX-1) .

- Bioisosteric replacement : Replace furan with thiophene to modulate π-π stacking interactions with aromatic residues in enzyme active sites .

Data-driven approach : QSAR modeling using descriptors like polar surface area (PSA) and H-bond donors predicts ADMET properties .

What in vitro assays are prioritized for evaluating anti-inflammatory or anticancer potential?

Q. Basic

- NF-κB luciferase reporter assay : Measures inhibition of inflammatory signaling (IC₅₀ typically 1–10 µM) .

- MTT/XTT assays : Quantify cytotoxicity in cancer cell lines (e.g., IC₅₀ = 5.2 µM in A549 lung cancer cells) .

- Enzyme inhibition : Direct testing against kinases (e.g., JAK2 or PI3K) using fluorescence polarization .

How do electronic and steric effects of substituents influence target interactions?

Q. Advanced

- Furan vs. thiophene : Furan’s lower electron density reduces hydrophobic interactions but enhances hydrogen bonding with polar residues (e.g., 2.3 Å H-bond with Ser536 in COX-2) .

- Pyrazole N-alkylation : Ethyl groups at the pyrazole N-position improve solubility (logS from -3.2 to -2.5) but may sterically hinder binding to flat active sites (e.g., 40% reduced affinity for EGFR) .

Case study : Replacing furan-3-yl with pyridin-3-yl increases basicity, altering binding mode in kinase targets .

What computational methods predict binding affinity and pharmacokinetic properties?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulates binding poses in COX-2 (PDB: 5KIR) with ∆G values ≤ -8.5 kcal/mol .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- ADMET prediction (SwissADME) : Estimates bioavailability (85% probability) and BBB permeability (low, due to PSA > 90 Ų) .

How is stability under physiological conditions assessed during preclinical development?

Q. Basic

- pH stability : Incubate in buffers (pH 1–9) and monitor degradation via HPLC (e.g., <5% degradation at pH 7.4 over 24 hours) .

- Plasma stability : Measure half-life in human plasma (e.g., t₁/₂ = 6.2 hours) using LC-MS .

- Photostability : Expose to UV light (300–400 nm) and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.